![molecular formula C20H18O3 B14172950 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one CAS No. 923026-60-2](/img/structure/B14172950.png)
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-7,8-diphenyl-3-oxabicyclo[420]oct-7-en-5-one is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the use of a rhodium (I) complex as a catalyst to promote the formation of the bicyclic structure from terminal aryl alkynes . This process includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature and the use of specific solvents to achieve high selectivity and yield.
Analyse Des Réactions Chimiques
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and catalysis . In biology, it can be used to investigate enzyme interactions and metabolic pathways. . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and binding affinities.
Mécanisme D'action
The mechanism of action of 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies using techniques such as molecular docking and computational analysis can provide insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one can be compared with other similar compounds, such as 7-oxabicyclo[4.2.0]octa-1,5,7-trienes and 8-oxabicyclo[3.2.1]octanes . These compounds share similar bicyclic structures but differ in their functional groups and substituents. The unique features of this compound, such as the presence of methoxy and diphenyl groups, contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
923026-60-2 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-23-12-16(21)19(20)17(14-8-4-2-5-9-14)18(20)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3 |
Clé InChI |
CXTHNDHRDZDEOA-UHFFFAOYSA-N |
SMILES canonique |
COC12COCC(=O)C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
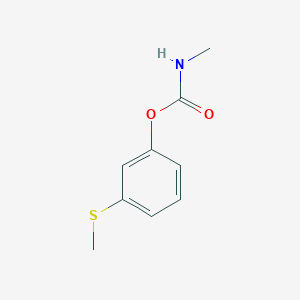

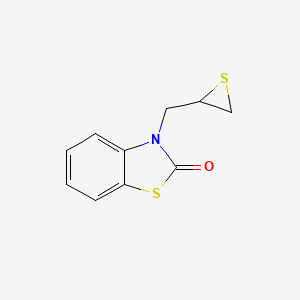
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


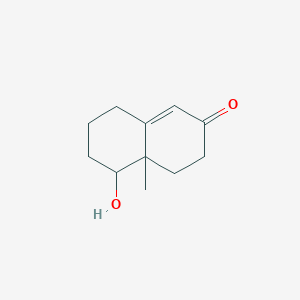
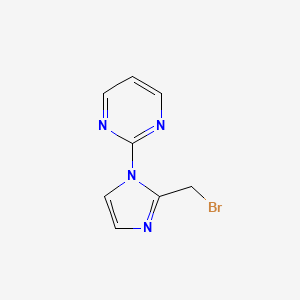
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
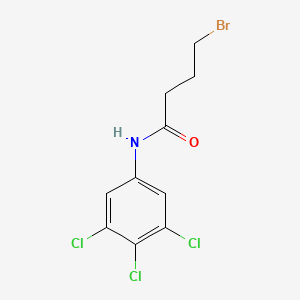
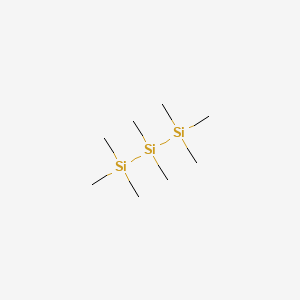
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
